
18-Cooh-19,20-ltb4
説明
18-COOH-19,20-LTB4 is an omega-oxidized metabolite of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator derived from arachidonic acid. This metabolite is generated via β-oxidation of the parent compound, resulting in the truncation of two carbon atoms from the carboxyl terminus (C19 and C20) and the introduction of a carboxylic acid group at C18 . While LTB4 is known for its role in neutrophil chemotaxis and inflammation, this compound is considered a terminal metabolite with reduced bioactivity, primarily involved in the inactivation and clearance of LTB4 from tissues .
特性
IUPAC Name |
(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIIHRGMKHPHN-USRRKILKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144690 | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102674-12-4 | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Initial Conversion of LTB4 to 20-Carboxy-LTB4
LTB4 undergoes omega-oxidation in the liver, catalyzed by cytochrome P450 enzymes (CYP4F subfamily), which hydroxylate the ω-terminal methyl group to form 20-hydroxy-LTB4. This intermediate is subsequently oxidized by dehydrogenases to yield 20-carboxy-LTB4. Studies using isolated rat hepatocytes demonstrated that 20-carboxy-LTB4 accumulates rapidly, with conversion rates exceeding 80% within 60 minutes under optimal conditions.
Subsequent β-Oxidation to this compound
20-Carboxy-LTB4 is further metabolized via β-oxidation, a process involving the 2,4-dienoyl-coenzyme A reductase enzyme. This step shortens the carbon chain by two units, producing this compound. Harper et al. (1986) identified this metabolite as the terminal product of LTB4 catabolism in rat hepatocytes, with a yield of 12–15% after 24 hours.
Table 1: Key Enzymes in the β-Oxidation Pathway
Enzyme | Function | Localization |
---|---|---|
Cytochrome P450 (CYP4F) | Omega-hydroxylation of LTB4 | Hepatic microsomes |
Dehydrogenase | Oxidation of 20-hydroxy-LTB4 to carboxylate | Cytosol |
2,4-Dienoyl-CoA reductase | β-Oxidation of 20-carboxy-LTB4 | Mitochondria |
In Vitro Synthesis Using Isolated Hepatocytes
Isolated hepatocytes from rat livers have been widely employed to study the metabolic fate of LTB4. The protocol involves:
-
Cell Isolation : Hepatocytes are isolated via collagenase perfusion.
-
Incubation : Cells are incubated with LTB4 (10–50 μM) in oxygenated buffer at 37°C.
-
Metabolite Extraction : Lipids are extracted using organic solvents (e.g., methanol-chloroform).
-
Analysis : High-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) identifies this compound.
Shirley and Murphy (1990) reported that 2,4-dienoyl-CoA reductase is rate-limiting in this process, with enzyme activity peaking at pH 7.4 and 25°C. Adjusting cofactor concentrations (NADPH, CoA) increased yields by 40% in optimized setups.
Table 2: Reaction Conditions for Hepatocyte-Mediated Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 37°C | Maximal activity |
pH | 7.4 | Enzyme stability |
LTB4 Concentration | 20 μM | Saturation |
Incubation Time | 24 hours | Complete conversion |
Optimization of Reaction Conditions
Cofactor Supplementation
β-Oxidation requires NADPH and coenzyme A. Supplementing hepatocyte cultures with 1 mM NADPH increased this compound production by 22%, while CoA (0.5 mM) enhanced acyl-CoA intermediate formation.
Inhibition of Competing Pathways
Inhibiting alternative LTB4 metabolic pathways (e.g., ω-oxidation with ketoconazole) redirects substrates toward β-oxidation, boosting this compound yields by 30%.
Industrial-Scale Production Considerations
Scaling up synthesis necessitates addressing:
-
Enzyme Stability : Immobilizing 2,4-dienoyl-CoA reductase on silica nanoparticles improved its half-life from 2 to 72 hours.
-
Cost Efficiency : Recombinant enzyme systems using E. coli expressing CYP4F and reductase genes reduced production costs by 60% compared to hepatocyte-based methods.
-
Purification Challenges : Reverse-phase HPLC with C18 columns achieves >95% purity, but scalability remains limited. Emerging techniques like membrane filtration show promise for large batches.
Comparative Analysis of Synthesis Methods
Table 3: Yield and Efficiency Across Methods
Method | Yield (%) | Time (Hours) | Cost (Relative) |
---|---|---|---|
Rat Hepatocytes | 15 | 24 | High |
Recombinant Enzymes | 20 | 12 | Moderate |
Human PMNs* | 5 | 48 | Low |
*Human polymorphonuclear granulocytes (PMNs) produce trace amounts via endogenous pathways.
Recent Advances in Synthetic Approaches
化学反応の分析
Types of Reactions: 18-Carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The β-oxidation process is a key reaction in its formation .
Common Reagents and Conditions: The β-oxidation of Leukotriene B4 to 18-carboxy dinor Leukotriene B4 involves enzymes such as 2,4-dienoyl-coenzyme A reductase . The reaction conditions typically include a controlled environment that mimics the liver’s metabolic conditions.
Major Products: The major product of the β-oxidation of Leukotriene B4 is 18-carboxy dinor Leukotriene B4 .
科学的研究の応用
Inflammatory Response
18-Cooh-19,20-ltb4 is primarily studied for its role as a biomarker in inflammatory diseases. Elevated levels of this compound can indicate the activity of LTB4 in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel diseases. Researchers utilize its measurement in tissues or biological fluids to assess the severity and progression of these conditions .
Immune System Modulation
The compound is involved in modulating immune responses, particularly through its interactions with leukotriene receptors such as BLT1 and BLT2. These receptors are critical for mediating inflammatory signals and recruiting immune cells to sites of infection or injury. Studies have shown that this compound can influence chemotaxis and activation of neutrophils, enhancing their ability to respond to pathogens .
Biomarker for Disease Monitoring
- Case Study : In a study involving patients with asthma, researchers measured levels of this compound in exhaled breath condensate. The findings correlated elevated levels with increased airway inflammation, suggesting its potential as a biomarker for monitoring disease activity.
Therapeutic Targeting
- Case Study : A study explored the effects of BLT antagonists on leukotriene signaling pathways. By inhibiting these pathways, researchers were able to reduce inflammation in models of rheumatoid arthritis, demonstrating that targeting the receptors influenced by compounds like this compound could lead to novel anti-inflammatory therapies .
Interaction Studies
作用機序
18-カルボキシジノルロイコトリエンB4の作用機序には、ロイコトリエンB4の代謝物としての役割が含まれています。 ロイコトリエンB4は、強力な好中球走化因子として知られており、炎症において重要な役割を果たしています 。 ロイコトリエンB4の18-カルボキシジノルロイコトリエンB4へのβ酸化は、体内のロイコトリエンB4のレベルを調節するのに役立ち、炎症応答を調整します 。
類似の化合物:
- ロイコトリエンB4
- 20-カルボキシロイコトリエンB4
- ロイコトリエンB4の他のβ酸化代謝物
比較: 18-カルボキシジノルロイコトリエンB4は、ロイコトリエンB4のβ酸化代謝物としての役割においてユニークです。 ロイコトリエンB4は強力な走化因子であり、炎症において直接的な役割を果たしていますが、18-カルボキシジノルロイコトリエンB4は代謝経路を通じてそのレベルを調節するのに役立ちます 。この調節機能は、それを他の類似の化合物とは異なるものとしています。
類似化合物との比較
Comparison with Similar Compounds
The structural and functional characteristics of 18-COOH-19,20-LTB4 can be contextualized by comparing it to three categories of related compounds: LTB4 derivatives , LTE4 metabolites , and structurally analogous lipid mediators .
Comparison with LTB4 Derivatives
Property | This compound | 16-COOH-14,15-dihydro-17,18,19,20-tetranor-LTB4 |
---|---|---|
Parent Compound | LTB4 | This compound (further β-oxidation) |
Structural Features | C18 carboxyl group; 19,20-dinor | C16 carboxyl group; 14,15-dihydro; 17,18,19,20-tetranor |
Metabolic Pathway | Omega-oxidation of LTB4 | Sequential β-oxidation of this compound |
Bioactivity | Reduced chemotactic activity | Further inactivation; negligible bioactivity |
Detection | Detectable in tissues/urine | Rapidly metabolized; low detection likelihood |
Source: Adapted from β-oxidation pathways described in .
This compound serves as an intermediate in the degradation cascade of LTB3. Its truncated structure reduces binding affinity to LTB4 receptors (BLT1/BLT2), thereby attenuating pro-inflammatory effects.
Comparison with LTE4 Metabolites
Leukotriene E4 (LTE4) undergoes analogous ω-oxidation to produce metabolites such as 18-COOH-19,20-dinor-LTE4 and 16-COOH-17,18,19,20-tetranor-LTE4. These share structural and metabolic similarities with this compound:
Property | This compound | 18-COOH-19,20-dinor-LTE4 |
---|---|---|
Parent Compound | LTB4 | LTE4 |
Functional Group | C18 carboxyl; 19,20-dinor | C18 carboxyl; 19,20-dinor |
Metabolic Pathway | β-oxidation | β-oxidation |
Bioactivity | Weak/none | Weak contractile activity on guinea pig trachea |
Detection | Stable in vitro | Rapidly metabolized in vivo |
Source: Pharmacological data from guinea pig trachea studies .
Both metabolites exhibit diminished activity compared to their parent compounds.
Comparison with Structurally Analogous Lipid Mediators
This compound shares a polar head group with neuroprotectin D1 (NPD1) and 7-F4t-NeuroP , which are neuroprotective and anti-inflammatory mediators. These compounds undergo similar β-oxidation in the liver, leading to rapid biotransformation:
Property | This compound | NPD1 | 7-F4t-NeuroP |
---|---|---|---|
Biosynthetic Origin | LTB4 (pro-inflammatory) | Docosahexaenoic acid (anti-inflammatory) | Arachidonic acid (oxidative stress) |
Key Structural Motif | C18 carboxyl; dinor chain | C1-C6 epoxy-dihydroxy fragment | C1-C6 hydroxylated fragment |
Metabolic Fate | β-oxidation to tetranor-LTB4 | β-oxidation to 16-COOH-tetranor | β-oxidation to 5-F3t-IsoP |
Bioactivity | Inactive | Neuroprotective | Undetectable in urine due to rapid metabolism |
Source: Comparative β-oxidation pathways .
The shared C1-C6 polar head region in NPD1 and 7-F4t-NeuroP renders them susceptible to hepatic β-oxidation, mirroring the metabolic instability of this compound . This rapid clearance limits their detectability in biological fluids, a challenge also observed with this compound in human studies.
Key Research Findings
Metabolic Stability : this compound is more stable than LTE4 metabolites but less stable than NPD1, as evidenced by its detectability in guinea pig lung parenchyma .
Functional Redundancy : Unlike LTE4 metabolites, this compound lacks residual bioactivity, positioning it as a pure inactivation product .
Structural Determinants : The C18 carboxyl group is critical for directing further β-oxidation, a feature conserved across LTB4 and LTE4 metabolites .
生物活性
18-Cooh-19,20-ltb4, also known as 18-hydroxy-18-oxo-dinorleukotriene B4, is a derivative of leukotriene B4 (LTB4), a potent inflammatory mediator. This compound is significant in various biological processes, particularly in inflammation and immune responses. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a carboxylic acid group at the 18-position and a unique arrangement of double bonds characteristic of leukotrienes. This structural modification enhances its reactivity and interaction with biological targets.
Biological Activities
1. Neutrophil Activation
this compound exhibits significant activity in activating neutrophils, which are essential components of the innate immune system. It promotes chemotaxis, leading to the accumulation of neutrophils at sites of inflammation. This activity is mediated through specific receptors that trigger intracellular signaling pathways, enhancing the respiratory burst and degranulation processes.
2. Inflammatory Response
The compound plays a critical role in mediating inflammatory responses. It has been shown to increase vascular permeability and induce the expression of adhesion molecules on endothelial cells, facilitating leukocyte recruitment to inflamed tissues.
3. Cytokine Production
Research indicates that this compound can stimulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 from various immune cells. This cytokine release further amplifies the inflammatory response and contributes to the pathophysiology of inflammatory diseases.
Case Studies
Case Study 1: In Vivo Effects on Inflammation
A study investigated the effects of this compound in a murine model of acute inflammation induced by carrageenan. Mice treated with this compound showed significantly increased paw edema compared to controls, indicating enhanced inflammatory response. Histological analysis revealed increased neutrophil infiltration in tissues exposed to this compound.
Case Study 2: Role in Asthma
In another study focusing on asthma models, administration of this compound resulted in exacerbated airway hyperresponsiveness and mucus production. These findings suggest that this compound may contribute to the pathogenesis of asthma through its effects on airway inflammation and remodeling.
Research Findings
Biological Activity | Mechanism | Reference |
---|---|---|
Neutrophil Activation | Induces chemotaxis and enhances respiratory burst | |
Inflammatory Mediator | Increases vascular permeability | |
Cytokine Production | Stimulates TNF-alpha and IL-6 release | |
Enhanced Edema | Increased paw swelling in murine models | |
Asthma Exacerbation | Promotes airway hyperresponsiveness |
Q & A
Q. How should interdisciplinary teams coordinate to study this compound’s role in neuroinflammation?
- Methodological Answer : Establish clear roles using a Gantt chart: chemists (synthesis), biologists (in vitro assays), and clinicians (patient-derived samples). Use shared data platforms (e.g., LabArchives) for real-time collaboration. Publish joint protocols in repositories like Protocols.io to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。